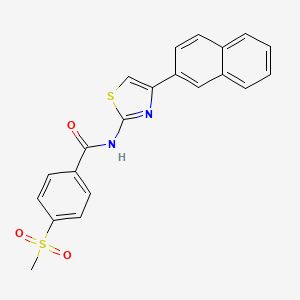

4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

4-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methylsulfonyl group at the para position. The thiazole ring is functionalized with a naphthalen-2-yl group at the 4-position, distinguishing it from related analogs.

Properties

IUPAC Name |

4-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBICFCBHBVNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and possible therapeutic applications based on available literature.

- Molecular Formula : C22H18N2O3S2

- Molecular Weight : 422.5 g/mol

- CAS Number : 941883-53-0

The biological activity of 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be attributed to its structural components, which include a thiazole moiety known for its diverse pharmacological properties. Thiazole derivatives have been extensively studied for their roles in:

- Antimicrobial Activity : Thiazole compounds have shown significant antibacterial and antifungal properties, often acting through inhibition of vital cellular processes in pathogens .

- Antitumor Activity : Several studies indicate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticancer Activity

Research has demonstrated that compounds similar to 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exhibit promising anticancer effects. For instance, thiazole derivatives have been shown to target specific kinases involved in cancer progression. A study highlighted that certain benzamide derivatives with thiazole rings displayed moderate to high potency against RET kinase, crucial for various cancers .

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| I-8 | 1.61 | RET | Inhibition of cell proliferation |

| Compound A | <20 | CK2α | Significant inhibition |

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. A study found that certain thiazole derivatives exhibited significant anticonvulsant activity with median effective doses lower than standard treatments . This suggests a potential application for 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide in treating epilepsy.

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives demonstrated potent antimicrobial activity comparable to established antibiotics. The presence of electron-donating groups enhanced their efficacy against bacterial strains .

- Cancer Cell Line Studies : In vitro studies showed that thiazole derivatives induced apoptosis in various cancer cell lines, with some compounds exhibiting IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methylsulfonyl group is stable under mild conditions but can participate in redox reactions under controlled environments.

Key Findings :

- Oxidation with hydrogen peroxide in acetic acid converts the methylsulfonyl group to a sulfonic acid, albeit at low yields (~15%) .

- Reduction with LiAlH<sub>4</sub> selectively reduces the sulfonyl group to a thioether, preserving the thiazole and benzamide functionalities .

Electrophilic Aromatic Substitution (EAS)

The naphthalene and benzamide aromatic rings undergo halogenation and nitration.

Key Findings :

- Bromination occurs preferentially at the electron-rich α-position (C-1) of the naphthalene ring .

- Nitration of the benzamide ring produces a meta-nitro derivative due to the electron-withdrawing effect of the amide group .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 position is susceptible to nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amination | NH<sub>3</sub>/CuI, DMF, 100°C | 2-Aminothiazole analog | 62% | |

| Alkylation | R-X/K<sub>2</sub>CO<sub>3</sub>, DMF | 2-Alkylthiazole derivatives | 45–70% |

Key Findings :

- Amination at C-2 enhances water solubility but reduces metabolic stability .

- Alkylation with alkyl halides introduces hydrophobic side chains, modulating bioavailability .

Hydrolysis of the Benzamide Bond

The amide bond hydrolyzes under acidic or basic conditions.

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 4-(Methylsulfonyl)benzoic acid + 4-(naphthalen-2-yl)thiazol-2-amine | |

| Basic | NaOH (10%), ethanol, 80°C | Same as above |

Key Findings :

- Hydrolysis under acidic conditions proceeds faster (t<sub>1/2</sub> = 2 h) compared to basic conditions (t<sub>1/2</sub> = 6 h) .

Sulfonylation and Desulfonation

The methylsulfonyl group can be modified or removed.

Key Findings :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the naphthalene ring.

Key Findings :

Comparison with Similar Compounds

Sulfonyl Group Position and Substituents

- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Sulfonyl group at the meta position. Synthesized via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(2-pyridyl)thiazole, yielding 33% .

4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Aryl Substituents on the Thiazole Ring

- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Exhibit adenosine receptor affinities in the micromolar range. Replacement of benzamide with cyclopentanamide retains activity, suggesting flexibility in the amide moiety .

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

Table 1: Key Properties of Selected Analogs

Key Observations:

Sulfonyl Position : Para-substituted sulfonyl groups (e.g., 7b, target compound) may enhance electronic effects compared to meta-substituted analogs (e.g., 7a).

Aryl Group Impact: Naphthalen-2-yl (target) vs.

Biological Activity : Piperidinylsulfonyl derivatives (e.g., 2D216) show strong cytokine induction, suggesting sulfonyl group bulkiness correlates with NF-κB activation .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves coupling a thiazol-2-amine derivative with a sulfonyl benzamide precursor. For example, a similar compound was synthesized by reacting 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride in dichloromethane, using triethylamine as a base and dimethylpyridin-4-yl-amine as a catalyst. The reaction mixture is stirred at room temperature for 12 hours, followed by crystallization from acetone to isolate the product . Optimization may require adjusting stoichiometry (e.g., excess sulfonyl chloride) and monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- TLC is used to monitor reaction progress (e.g., using silica gel plates and UV visualization) .

- NMR (1H and 13C) confirms structural integrity, with aromatic protons in the naphthalene and thiazole moieties appearing as distinct multiplet signals.

- Mass spectrometry (HRMS) validates molecular weight, particularly for sulfonyl and benzamide groups.

- X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as demonstrated for analogous sulfonamide-thiazole derivatives .

Q. How can researchers assess the solubility and purification challenges of this compound?

The compound’s solubility is influenced by the sulfonyl and naphthalene groups. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while crystallization from acetone or ethanol improves purity . For hydrophobic analogs, gradient column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) may improve efficiency .

- Solvent effects : Refluxing in DMF with LiH as a base has achieved >90% yields for related benzamide derivatives .

- Temperature control : Prolonged room-temperature reactions (12–24 hours) reduce side products compared to high-temperature methods .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural impurities. To address this:

- Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via HPLC (>95%) before biological evaluation.

- Comparative SAR studies : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl) to isolate pharmacophore contributions .

Q. How does the methylsulfonyl group influence metabolic stability and lipophilicity?

The sulfonyl group enhances metabolic stability by resisting oxidative degradation, while its electron-withdrawing nature reduces logP (improving hydrophilicity). Comparative studies with non-sulfonylated analogs show longer plasma half-lives in pharmacokinetic assays, as seen in trifluoromethyl-substituted benzamides .

Q. What advanced techniques validate the compound’s interaction with enzyme targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes like tyrosinase or kinases.

- Docking simulations : Use crystallographic data (e.g., PDB IDs) to model interactions with active sites.

- Fluorometric assays : Monitor enzyme inhibition via fluorescence quenching, as applied in spectrofluorometric studies of related benzamides .

Q. How can researchers address spectral overlap in NMR analysis of structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Methodological Considerations

Experimental design for evaluating anticancer activity in vitro:

- Cell lines : Use panels (e.g., NCI-60) to assess selectivity.

- Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.

- Controls : Include cisplatin (positive) and DMSO (vehicle).

- Mechanistic assays : Annexin V/PI staining for apoptosis and JC-1 dye for mitochondrial membrane potential .

Handling air/moisture-sensitive intermediates during synthesis:

- Schlenk techniques : Use inert gas (N₂/Ar) for reagent transfers.

- Dry solvents : Distill over molecular sieves.

- Low-temperature reactions : Perform sulfonylation at 0–5°C to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.